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Compound of Interest

Compound Name: 2-Hydroxy-5-nitrobenzonitrile

Cat. No.: B1279109 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Hydroxy-5-
nitrobenzonitrile (C₇H₄N₂O₃), a compound of interest in medicinal chemistry and materials

science. This document compiles available mass spectrometry data and presents predicted

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on analogous

compounds and spectroscopic principles. Detailed experimental protocols for acquiring such

data are also provided to aid researchers in their analytical workflows.

Mass Spectrometry (MS)
Mass spectrometry of 2-Hydroxy-5-nitrobenzonitrile confirms its molecular weight and

provides insights into its fragmentation patterns under electron ionization.

Data Presentation
The table below summarizes the key mass spectrometry data obtained from Gas

Chromatography-Mass Spectrometry (GC-MS) analysis.[1]
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Property Value Source

Molecular Formula C₇H₄N₂O₃ PubChem

Molecular Weight 164.12 g/mol PubChem

Mass Spectrometry Type Electron Ionization (EI) PubChem

Molecular Ion Peak [M]⁺• m/z = 164 PubChem

Major Fragment 1 m/z = 90 PubChem

Major Fragment 2 m/z = 63 PubChem

Experimental Protocol
Objective: To acquire the mass spectrum of 2-Hydroxy-5-nitrobenzonitrile using a Gas

Chromatograph coupled with a Mass Spectrometer (GC-MS).

Instrumentation:

Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5ms).

Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Methodology:

Sample Preparation: A dilute solution of 2-Hydroxy-5-nitrobenzonitrile is prepared in a

volatile organic solvent (e.g., methanol or ethyl acetate).

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet,

which is maintained at a high temperature (e.g., 250 °C) to ensure rapid vaporization.

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium)

through the capillary column. The temperature of the GC oven is programmed to ramp up

(e.g., from 100 °C to 280 °C) to separate the analyte from any impurities.

Ionization: As the compound elutes from the GC column, it enters the MS ion source. Here, it

is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule

to lose an electron and form a positively charged molecular ion ([M]⁺•).
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Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation,

breaking into smaller, charged fragments and neutral radicals.

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated

into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-

charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: Experimental NMR data for 2-Hydroxy-5-nitrobenzonitrile is not readily available

in public databases. The data presented below is predicted based on the analysis of

structurally similar compounds and established principles of NMR spectroscopy.

Predicted ¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.0 - 12.0 Singlet (br) 1H -OH

~8.40 Doublet 1H H-6 (ortho to -NO₂)

~8.25 Doublet of doublets 1H
H-4 (meta to -NO₂,

ortho to -CN)

~7.30 Doublet 1H H-3 (ortho to -OH)

Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz
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Chemical Shift (δ, ppm) Assignment

~160 C-2 (-OH)

~142 C-5 (-NO₂)

~128 C-4

~125 C-6

~118 C-3

~116 -CN

~108 C-1 (-CN)

Experimental Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-Hydroxy-5-
nitrobenzonitrile.

Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher).

5 mm NMR tubes.

Methodology:

Sample Preparation:

For ¹H NMR, dissolve 5-10 mg of 2-Hydroxy-5-nitrobenzonitrile in approximately 0.6 mL

of a deuterated solvent (e.g., DMSO-d₆).

For ¹³C NMR, a more concentrated sample (20-50 mg) is preferred.

Homogenization: Ensure the sample is fully dissolved by vortexing or gentle sonication.

Transfer: Using a pipette, transfer the solution to a clean, dry NMR tube.

Data Acquisition:
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Insert the sample into the NMR spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H spectrum using a standard pulse sequence. Key parameters include the

number of scans, acquisition time, and relaxation delay.

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for

all carbon signals. A larger number of scans will be required compared to the ¹H spectrum.

Data Processing:

Apply Fourier transformation to the raw data (Free Induction Decay).

Perform phase and baseline corrections.

Reference the chemical shifts to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ

39.52 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Disclaimer: A detailed experimental IR spectrum with peak assignments for 2-Hydroxy-5-
nitrobenzonitrile is not readily available. The data presented is based on typical IR absorption

frequencies for the functional groups present in the molecule.

Predicted IR Data
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Wavenumber (cm⁻¹) Intensity Assignment of Vibration

3400 - 3200 Strong, Broad O-H stretch (phenolic)

~3100 Medium Aromatic C-H stretch

~2230 Medium, Sharp C≡N stretch (nitrile)

1620 - 1580 Medium Aromatic C=C stretch

1550 - 1475 Strong
Asymmetric N-O stretch (nitro

group)

1360 - 1290 Strong
Symmetric N-O stretch (nitro

group)

~1300 Strong In-plane O-H bend

~1200 Strong C-O stretch (phenolic)

900 - 675 Strong
Out-of-plane C-H bend

(aromatic)

Experimental Protocol
Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of solid 2-Hydroxy-5-
nitrobenzonitrile.

Instrumentation:

FTIR Spectrometer.

Attenuated Total Reflectance (ATR) accessory or KBr press.

Methodology (using ATR):

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid 2-Hydroxy-5-nitrobenzonitrile
powder onto the ATR crystal.
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Pressure Application: Apply pressure using the anvil to ensure good contact between the

sample and the crystal.

Data Acquisition: Acquire the FTIR spectrum. The infrared beam passes through the crystal

and reflects off the internal surface in contact with the sample, where it is absorbed at

specific frequencies corresponding to the vibrational modes of the molecule.

Data Processing: The resulting interferogram is converted to a spectrum (transmittance or

absorbance vs. wavenumber) via a Fourier transform. The background spectrum is

automatically subtracted.

Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 2-Hydroxy-5-nitrobenzonitrile.
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General Spectroscopic Analysis Workflow

Sample Preparation
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Caption: A generalized workflow for the spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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